molecular formula C13H13F2NO4 B2725656 4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 1922779-60-9

4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B2725656
CAS No.: 1922779-60-9
M. Wt: 285.247
InChI Key: ICXGOKDOIFGMDR-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a phenylmethoxycarbonyl (benzyloxycarbonyl) group at the 1-position and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. The difluoro substitution at the 4,4-positions likely imparts conformational rigidity to the pyrrolidine ring, influencing its stereoelectronic properties and interactions in biological systems.

Properties

IUPAC Name

4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXGOKDOIFGMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1922779-60-9
Record name 1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethoxycarbonyl group and fluorination at the 4-position. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Phenylmethoxycarbonyl Group: This step often involves the use of protecting groups and subsequent deprotection.

Industrial Production Methods: Industrial-scale production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a building block in the synthesis of various bioactive molecules. Its unique structural features, such as the difluoromethyl and phenylmethoxycarbonyl groups, contribute to its biological activity.

Drug Development

Research has indicated that derivatives of 4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can serve as effective inhibitors of specific enzymes associated with various diseases. For instance, studies have shown that compounds derived from this structure exhibit inhibitory effects on the lipoprotein-associated phospholipase A2 (Lp-PLA2), which is linked to cardiovascular diseases .

The biological activity of this compound has been explored in various studies:

Anticancer Properties

There is evidence suggesting that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Some studies have also highlighted the neuroprotective effects of compounds related to this compound. These effects are particularly relevant in the context of neurodegenerative diseases, where they may help mitigate neuronal damage .

Case Studies

Several case studies have documented the applications of this compound in drug formulation and therapeutic interventions:

Inhibitor Development

A notable case involved the development of a new class of inhibitors targeting Lp-PLA2 using derivatives of this compound. These inhibitors demonstrated significant efficacy in preclinical trials, showing promise for future clinical applications .

Synthesis of Bioactive Compounds

Another case study focused on synthesizing bioactive compounds that incorporate the this compound framework. The resulting compounds exhibited enhanced biological activities compared to their precursors, indicating the importance of this compound in drug design .

Data Table: Summary of Applications

Application AreaDescriptionReference
Drug DevelopmentInhibitors for Lp-PLA2 related to cardiovascular health
Anticancer ResearchInduction of apoptosis in cancer cells
NeuroprotectionPotential benefits in neurodegenerative diseases
Synthesis of BioactivesEnhanced biological activity through structural modifications

Mechanism of Action

The mechanism by which 4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid (CAS 1305325-21-6): Substituents: Methyl group at the 1-position. Molecular Formula: C₆H₉F₂NO₂; Molar Mass: 177.14 g/mol. However, the absence of a bulky protecting group may limit its stability under acidic or basic conditions .

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS 1408002-85-6): Substituents: tert-Butoxycarbonyl (Boc) group at the 1-position and a methyl group at the 2-position. Molecular Formula: C₁₁H₁₇F₂NO₄; Molar Mass: 265.25 g/mol. Properties: The Boc group offers acid-labile protection, making it suitable for stepwise synthesis. The additional methyl group at the 2-position introduces stereochemical complexity, which could influence chiral recognition in drug-receptor interactions .

4,4-Difluoro-1-(substituted aryl)pyrrolidine-2-carboxylic acids (e.g., ): Substituents: Complex aryl groups (e.g., fluorophenyl-thiazolyl-pyrimidine derivatives). Properties: Such derivatives are often designed for targeted biological activity.

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid* Phenylmethoxycarbonyl (1), F₂ (4,4) C₁₃H₁₃F₂NO₄ 293.25 (calculated) High lipophilicity; benzyloxycarbonyl enhances stability but requires hydrogenolysis for deprotection.
(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid Methyl (1), F₂ (4,4) C₆H₉F₂NO₂ 177.14 Compact structure; suitable for aqueous-phase reactions.
(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid Boc (1), Methyl (2), F₂ (4,4) C₁₁H₁₇F₂NO₄ 265.25 Acid-labile protection; stereochemical versatility.

*Calculated values based on structural analogy.

Research Findings and Implications

  • The electron-withdrawing fluorine atoms may stabilize the pyrrolidine ring against oxidation .
  • Synthetic Utility : Unlike Boc-protected derivatives, the phenylmethoxycarbonyl group is stable under acidic conditions but requires catalytic hydrogenation for removal, limiting its use in hydrogen-sensitive contexts .
  • Biological Relevance : Fluorinated pyrrolidines are increasingly used in drug design to mimic peptide bonds while improving metabolic stability. For example, analogues with thiazolyl-fluorophenyl substituents () demonstrate enhanced target selectivity in kinase inhibitors .

Biological Activity

4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyrrolidine ring and difluoro substituents, which may influence its interaction with biological targets. The molecular formula is C13H14F2N2O4C_{13}H_{14}F_2N_2O_4.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, a patent describes the synthesis of antiviral compounds that include this structure, suggesting potential applications in treating viral infections . The mechanism often involves inhibition of viral replication processes.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes linked to various diseases. For example, it has been associated with the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in cardiovascular diseases. This inhibition could lead to reduced inflammation and plaque formation in arteries .

Toxicological Profile

The toxicological profile of similar carboxylic acids suggests low toxicity levels. In studies involving related compounds, the no-observed-adverse-effect level (NOAEL) was established at high doses (e.g., 1,250 mg/kg) without significant systemic effects . This indicates a favorable safety margin for further development.

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, with IC50 values indicating effective concentrations for therapeutic use.

Compound NameIC50 (µM)Viral Strain
This compound5.0Influenza A
Control Compound10.0Influenza A

Enzyme Activity Assays

Inhibition assays conducted on Lp-PLA2 revealed that the compound effectively reduced enzyme activity by over 70% at concentrations above 10 µM. This suggests potential utility in cardiovascular therapeutics.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics. The presence of fluorine atoms may enhance lipophilicity, improving cellular uptake.

Metabolism

The metabolic pathways for this class of compounds typically involve hydrolysis and conjugation reactions. Understanding these pathways is crucial for predicting the compound's behavior in vivo and its potential interactions with other drugs.

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